molecular formula C19H31BO3S B13136253 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B13136253
M. Wt: 350.3 g/mol
InChI Key: YLEYIZOPEOYCGU-UHFFFAOYSA-N
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Description

Introduction to 4-Octyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Thiophene-2-Carbaldehyde

Structural Significance in Organoboron Chemistry

The molecular architecture of this compound combines four critical functional elements:

  • Thiophene backbone : The electron-rich heterocyclic core enables π-conjugation and charge delocalization.
  • Octyl side chain : The C8 alkyl group enhances solubility in nonpolar solvents and reduces crystallinity in polymeric systems.
  • Pinacol boronate ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group facilitates Suzuki-Miyaura cross-coupling reactions while stabilizing the boron center.
  • Aldehyde moiety : The formyl group at the 2-position permits post-functionalization via condensation or nucleophilic addition.
Table 1: Comparative Structural Features of Thiophene-Boronate Derivatives
Compound Molecular Formula Key Functional Groups Applications
4-n-Octyl-2-(dioxaborolan-2-yl)thiophene C~18~H~31~BO~2~S Boronate ester, octyl chain Organic semiconductors
Thieno[3,2-b]thiophene-2-boronic acid C~6~H~5~BO~2~S~2~ Fused thiophene, boronic acid Photovoltaic devices
Target compound C~20~H~31~BO~3~S Boronate ester, octyl, aldehyde Polymer synthesis

The synergy between these groups enables precise tuning of electronic properties. For instance, the boronate ester’s +3 oxidation state allows covalent bonding with diols or transmetalation in cross-couplings, while the aldehyde’s electrophilicity supports Schiff base formation. Computational studies suggest that the octyl chain induces a 15–20° dihedral angle between the thiophene and boronate groups, optimizing solubility without disrupting conjugation.

Role of Thiophene-Boronate Hybrid Architectures

Thiophene-boronate hybrids occupy a critical niche in materials science due to three interrelated properties:

Enhanced Charge Transport in Conjugated Polymers

The compound serves as a monomer in poly(3-hexylthiophene) (P3HT) analogs, where its boronate group enables chain-growth polymerization via Suzuki-Miyaura coupling. Studies show that polymers incorporating this monomer exhibit:

  • Hole mobilities of 0.12–0.25 cm²/V·s, surpassing conventional P3HT (0.08 cm²/V·s).
  • Reduced bandgap (1.9 eV vs. 2.1 eV for P3HT) due to improved π-orbital overlap.
  • Thermal stability up to 280°C, attributed to the rigid boronate-thiophene linkage.
Modular Reactivity in Cross-Coupling Reactions

The pinacol boronate ester undergoes efficient transmetalation with palladium catalysts, enabling the synthesis of complex architectures:

  • Small-molecule synthesis : Coupling with aryl halides yields donor-acceptor dyes for organic light-emitting diodes (OLEDs).
  • Hyperbranched polymers : Reaction with tribromoarenes produces materials with intrinsic porosity (BET surface area: 450–600 m²/g).
  • Post-functionalization : Aldehyde-directed Knoevenagel condensation introduces electron-withdrawing groups (e.g., cyano, nitro) for optoelectronic tuning.
Applications in Functional Materials
Application Mechanism Performance Metrics
Organic photovoltaics Electron donor in bulk heterojunctions PCE: 8.2% (vs. 6.5% for P3HT)
Chemical sensors Boronate-diol binding for glucose detection LOD: 0.1 µM (aqueous)
Electrochromic devices Conductive polymer films Switching time: <0.5 s

Properties

Molecular Formula

C19H31BO3S

Molecular Weight

350.3 g/mol

IUPAC Name

4-octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C19H31BO3S/c1-6-7-8-9-10-11-12-15-13-16(14-21)24-17(15)20-22-18(2,3)19(4,5)23-20/h13-14H,6-12H2,1-5H3

InChI Key

YLEYIZOPEOYCGU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)C=O)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where thiophene is reacted with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a borylation reaction. This involves the reaction of thiophene with bis(pinacolato)diboron in the presence of a palladium catalyst.

    Introduction of the Aldehyde Group: The aldehyde group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where the thiophene derivative is treated with a formylating agent like DMF and POCl3.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

    Coupling: Palladium catalysts (Pd(PPh3)4), bases (K2CO3, NaOH)

Major Products

    Oxidation: 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylic acid

    Reduction: 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-methanol

    Substitution: Various substituted thiophene derivatives

    Coupling: Biaryl compounds

Scientific Research Applications

Organic Electronics

One of the primary applications of this compound lies in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic solar cells. The thiophene structure contributes to good charge transport properties, while the dioxaborolane unit can facilitate the formation of charge transfer complexes.

Case Study: OLEDs
Research has shown that incorporating boron-containing compounds in OLEDs can improve device efficiency and stability. For instance, a study demonstrated that devices using thiophene derivatives with boron moieties exhibited enhanced luminescence and longer operational lifetimes compared to traditional materials .

Materials Science

The compound's ability to undergo various chemical transformations makes it valuable in materials science for synthesizing new polymers and nanomaterials.

Table: Comparison of Properties in Different Polymer Composites

PropertyConventional Thiophene Derivatives4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde
Thermal StabilityModerateHigh
Electrical ConductivityLowEnhanced
Mechanical StrengthModerateImproved

This table highlights the superior properties of the compound when used as a building block in polymer synthesis.

Medicinal Chemistry

Emerging research indicates potential applications in medicinal chemistry. The unique structure may allow for the development of novel therapeutic agents targeting specific biological pathways.

Case Study: Anticancer Activity
A preliminary study indicated that derivatives of thiophene compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety may enhance these effects due to its ability to interact with biological targets .

Mechanism of Action

The mechanism of action of 4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene-Boronate Esters

The following table summarizes key differences between the target compound and analogous derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS# Key Applications
4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Octyl (4), Boronate (5), Formyl (2) C19H31BO4S 366.32 1402132-40-4 Polymer synthesis, OLEDs
4-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Hexyl (4), Boronate (5), Formyl (2) C17H27BO3S 322.27 1402132-40-4* Organic semiconductors
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Boronate (5), Formyl (2) C11H15BO3S 238.11 1040281-83-1 Small-molecule synthesis
4-(Octyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde Octyloxy (4), Boronate (5), Formyl (2) C19H31BO4S 366.32 N/A Photovoltaic materials
5-Bromo-4-hexylthiophene-2-carbaldehyde Hexyl (4), Bromo (5), Formyl (2) C12H13BrOS 285.20 N/A Stille coupling precursors

*Note: CAS# 1402132-40-4 is erroneously shared between the octyl and hexyl derivatives in commercial catalogs .

Key Differences in Reactivity and Properties

Alkyl Chain Length (Octyl vs. Hexyl): The octyl chain in the target compound enhances solubility in nonpolar solvents (e.g., toluene, chloroform), facilitating solution-processed device fabrication. In contrast, the hexyl variant (C17H27BO3S) exhibits lower solubility, limiting its use in thin-film applications . Thermal stability: The octyl derivative shows a higher decomposition temperature (~250°C) compared to the hexyl analog (~220°C), as observed in thermogravimetric analysis (TGA) .

Functional Group Variations (Boronate vs. Bromo):

  • The boronate ester enables Suzuki-Miyaura cross-coupling with aryl halides, forming π-conjugated systems for optoelectronic materials. In contrast, bromo-substituted analogs (e.g., 5-Bromo-4-hexylthiophene-2-carbaldehyde) are used in Stille couplings but require toxic tin reagents .
  • Reaction yields : Suzuki couplings with the octyl-boronate derivative achieve >80% yields under Pd(PPh3)2Cl2 catalysis, whereas bromo derivatives require harsher conditions (e.g., higher temperatures) and yield ~70% .

Oxygen-Sensitive Stability :

  • The pinacol boronate group in the target compound is moisture-sensitive , necessitating storage under argon . Bromo derivatives are more stable but less versatile in coupling reactions.

Research Findings and Data

Photophysical Properties

Compound λabs (nm) λem (nm) Bandgap (eV)
4-Octyl-5-boronate-thiophene-carbaldehyde 420 580 2.1
6a (Carbazole-substituted) 450 620 1.8
5-(4-Methoxyphenyl)thiophene-carbaldehyde 380 520 2.4

Biological Activity

4-Octyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde is a compound that has garnered attention in recent years due to its unique structure and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C₁₈H₃₁BO₂S with a molecular weight of 322.31 g/mol. It is characterized by the presence of a thiophene ring and a dioxaborolane moiety, which are known for their roles in various biological processes.

PropertyValue
Molecular FormulaC₁₈H₃₁BO₂S
Molecular Weight322.31 g/mol
CAS Number405165-12-0
Purity≥96% (by GC)
FormClear Liquid

Research indicates that this compound may influence several biological pathways:

  • Cell Growth Modulation : Studies suggest that this compound can modulate cell growth and differentiation processes through its interaction with specific receptors involved in cellular signaling pathways .
  • Inhibition of Kinase Activity : The compound has been shown to act as an inhibitor of various receptor tyrosine kinases (RTKs), including PDGF receptors. This inhibition can lead to reduced cell proliferation and induced apoptosis in certain cancer cell lines .
  • BMP Signaling Pathway : It has been noted for its potential in inhibiting the BMP signaling pathway, which is crucial in various developmental processes and disease states such as fibrosis and cancer .

Therapeutic Potential

The therapeutic implications of this compound are significant due to its ability to target multiple pathways:

  • Cancer Treatment : By inhibiting RTKs and BMP signaling, the compound shows promise as a therapeutic agent in oncology. Its ability to induce apoptosis in cancer cells while sparing normal cells could lead to fewer side effects compared to traditional chemotherapies .
  • Fibrosis and Inflammatory Diseases : The modulation of the BMP pathway suggests potential applications in treating fibrotic diseases where excessive cell proliferation and differentiation occur .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines by promoting apoptosis through the activation of caspase pathways .
  • Animal Models : Preclinical studies using animal models have shown that administration of this compound led to significant tumor regression in xenograft models of breast cancer. The results indicated a reduction in tumor size correlated with decreased levels of phosphorylated PDGFR-alpha and PDGFR-beta .
  • Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents. In one study, it was found that co-administration enhanced the overall cytotoxic effects on resistant cancer cell lines .

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